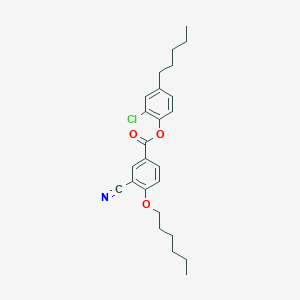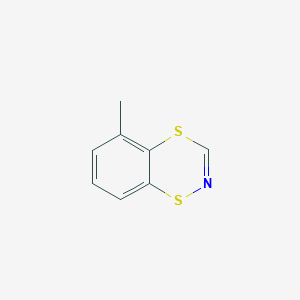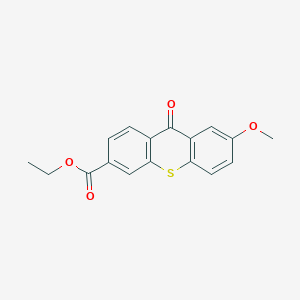
2-Chloro-4-pentylphenyl 3-cyano-4-(hexyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-pentylphenyl 3-cyano-4-(hexyloxy)benzoate is a complex organic compound that belongs to the class of benzoates This compound is characterized by the presence of a chloro group, a pentyl chain, a cyano group, and a hexyloxy group attached to a benzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-pentylphenyl 3-cyano-4-(hexyloxy)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoate core, followed by the introduction of the chloro, pentyl, cyano, and hexyloxy groups through various substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Industrial production often requires optimization of reaction conditions to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-pentylphenyl 3-cyano-4-(hexyloxy)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The chloro and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoates.
Applications De Recherche Scientifique
2-Chloro-4-pentylphenyl 3-cyano-4-(hexyloxy)benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties, such as liquid crystals or polymers.
Mécanisme D'action
The mechanism by which 2-Chloro-4-pentylphenyl 3-cyano-4-(hexyloxy)benzoate exerts its effects depends on its interaction with molecular targets. The chloro and cyano groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The hexyloxy group may affect the compound’s solubility and overall molecular conformation, impacting its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other substituted benzoates with varying functional groups, such as:
- 2-Chloro-4-pentylphenyl 3-cyano-4-(methoxy)benzoate
- 2-Chloro-4-pentylphenyl 3-cyano-4-(ethoxy)benzoate
- 2-Chloro-4-pentylphenyl 3-cyano-4-(butoxy)benzoate
Uniqueness
What sets 2-Chloro-4-pentylphenyl 3-cyano-4-(hexyloxy)benzoate apart is the specific combination of functional groups, which can influence its chemical reactivity, physical properties, and potential applications. The presence of the hexyloxy group, in particular, may impart unique solubility and stability characteristics compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
| 78182-47-5 | |
Formule moléculaire |
C25H30ClNO3 |
Poids moléculaire |
428.0 g/mol |
Nom IUPAC |
(2-chloro-4-pentylphenyl) 3-cyano-4-hexoxybenzoate |
InChI |
InChI=1S/C25H30ClNO3/c1-3-5-7-9-15-29-23-14-12-20(17-21(23)18-27)25(28)30-24-13-11-19(16-22(24)26)10-8-6-4-2/h11-14,16-17H,3-10,15H2,1-2H3 |
Clé InChI |
ZJSJTVFMRJCKSD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)CCCCC)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14435166.png)


